Chemical Properties and Synthetic Utility of 1-(4-bromo-2-methylphenyl)-1H-pyrrole
Chemical Properties and Synthetic Utility of 1-(4-bromo-2-methylphenyl)-1H-pyrrole
The following technical guide details the chemical properties, synthesis, and reactivity of 1-(4-bromo-2-methylphenyl)-1H-pyrrole , a high-value heterocyclic building block in medicinal chemistry.
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
1-(4-bromo-2-methylphenyl)-1H-pyrrole (Structure 1 ) represents a strategic scaffold in the synthesis of biologically active small molecules. Its dual-functionality—combining an electron-rich pyrrole ring with an electrophilic aryl bromide—allows for orthogonal functionalization. The presence of the ortho-methyl group introduces a critical steric twist, disrupting planarity and influencing the solubility and binding kinetics of downstream pharmaceutical targets. This guide provides a validated synthetic protocol, a comprehensive reactivity profile, and structural insights for leveraging this compound in drug development.
Structural & Physical Characterization
Physicochemical Profile[1][2]
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IUPAC Name: 1-(4-bromo-2-methylphenyl)-1H-pyrrole
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Molecular Formula: C₁₁H₁₀BrN
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Molecular Weight: 236.11 g/mol [1]
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Physical State: Typically a pale yellow to off-white crystalline solid or viscous oil (purity dependent).
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Solubility: Highly soluble in DCM, THF, Ethyl Acetate; insoluble in water.
Conformational Analysis (The Ortho-Effect)
Unlike N-phenylpyrrole, which can adopt a near-planar conformation, the 2-methyl group in this analog forces the pyrrole ring to twist out of the phenyl plane to minimize steric clash with the pyrrole
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Consequence: This twist reduces
conjugation between the nitrogen lone pair and the phenyl ring. -
Reactivity Impact: The nitrogen lone pair remains more available for delocalization into the pyrrole ring, maintaining high electron density at the C2/C5 positions, while the phenyl ring remains electronically distinct.
Validated Synthetic Protocol (Clauson-Kaas Method)
The most robust route to 1-(4-bromo-2-methylphenyl)-1H-pyrrole is the Clauson-Kaas synthesis , utilizing 2,5-dimethoxytetrahydrofuran as a latent succinaldehyde equivalent.
Reaction Scheme
Reagents: 4-Bromo-2-methylaniline (1.0 equiv), 2,5-Dimethoxytetrahydrofuran (1.1 equiv), Acetic Acid (Solvent/Catalyst).
Step-by-Step Methodology
This protocol is designed for a 10 mmol scale.
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Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-bromo-2-methylaniline (1.86 g, 10 mmol) in Glacial Acetic Acid (15 mL).
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Addition: Add 2,5-dimethoxytetrahydrofuran (1.45 g, 11 mmol) in one portion. The solution may darken slightly.
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Reflux: Heat the reaction mixture to reflux (118 °C) for 2–4 hours.
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Self-Validating Checkpoint (TLC): Monitor using Hexane:EtOAc (9:1). The starting aniline (usually lower R_f, UV active, stains with ninhydrin) must disappear. The product will appear as a high R_f, non-polar spot.
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Work-up:
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Cool the mixture to room temperature.
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Pour into ice-cold water (100 mL) to precipitate the crude product or form an oil.
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Extract with Dichloromethane (DCM) (3 x 30 mL).
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Wash the combined organic layers with Sat. NaHCO₃ (to remove acetic acid) and Brine.
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Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
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Purification: Purify via silica gel flash chromatography (Eluent: 100% Hexanes to 95:5 Hexanes/EtOAc).
Diagnostic NMR Data (Expected)
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¹H NMR (CDCl₃, 400 MHz):
- 2.25 (s, 3H, Ar-CH₃)
- 6.33 (t, 2H, Pyrrole-C3/C4)
- 6.85 (t, 2H, Pyrrole-C2/C5) – Note: Shifted due to shielding/deshielding of twisted ring.
- 7.1–7.5 (m, 3H, Aryl-H)
Synthesis Workflow Diagram
Figure 1: Step-by-step workflow for the Clauson-Kaas synthesis of the target compound.
Chemical Reactivity Profile
The utility of 1-(4-bromo-2-methylphenyl)-1H-pyrrole lies in its ability to undergo orthogonal functionalization . The molecule possesses two distinct reactive centers: the electron-rich pyrrole ring and the electron-deficient aryl bromide.
Reactivity Pathways
| Reaction Class | Target Site | Reagents/Conditions | Product Outcome |
| Suzuki-Miyaura | Aryl C-Br | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | Biaryl scaffolds (e.g., kinase inhibitors). |
| Buchwald-Hartwig | Aryl C-Br | Amines, Pd₂(dba)₃, BINAP, NaOtBu | N-Aryl-N-Pyrrolyl anilines. |
| Miwaya Borylation | Aryl C-Br | B₂Pin₂, PdCl₂(dppf), KOAc | Aryl Boronic Ester (Versatile intermediate). |
| Vilsmeier-Haack | Pyrrole C2 | POCl₃, DMF | Pyrrole-2-carboxaldehyde. |
| Electrophilic Halogenation | Pyrrole C2/C3 | NBS or NCS, THF | Mono- or di-halogenated pyrroles. |
Mechanistic Insight: C-Br Activation
The steric bulk of the ortho-methyl group influences the oxidative addition step in Palladium-catalyzed couplings.
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Standard Conditions: Use sterically demanding ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) to facilitate the insertion of Pd(0) into the C-Br bond despite the steric hindrance.
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Self-Validating Check: In Suzuki couplings, the disappearance of the starting bromide is often slower than in non-hindered systems. Extended reaction times or higher catalyst loading (3–5 mol%) may be required.
Reactivity Network Diagram
Figure 2: Divergent reactivity pathways available for library generation.
Applications in Drug Discovery
This specific scaffold is highly relevant in the design of Tyrosine Kinase Inhibitors (TKIs) .
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Sunitinib Analogs: The pyrrole core mimics the ATP-binding motif found in many kinase inhibitors.
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Vonoprazan-class Derivatives: Although Vonoprazan utilizes a pyridine-sulfonyl pyrrole, N-aryl pyrroles serve as bioisosteres in exploring acid-stable potassium-competitive acid blockers (P-CABs).
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Linker Chemistry: The stability of the N-Aryl bond (resistant to hydrolysis) makes it an ideal linker unit in PROTACs (Proteolysis Targeting Chimeras) where rigid geometry is required.
References
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Synthesis of N-Aryl Pyrroles (Clauson-Kaas)
- Source: Organic Chemistry Portal. "Paal-Knorr Pyrrole Synthesis."
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URL:[Link]
- Pyrrole Reactivity & Drug Discovery: Source: Gholap, S. S. "Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development." ChemHeterocycles.
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Boronic Acid Synthesis from Bromo-Pyrroles
- Source: Semantic Scholar. "A synthetic route to 1-(4-boronobenzyl)-1H-pyrrole.
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URL:[Link]
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Microwave Assisted Synthesis
- Source: NIH/PMC.
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URL:[Link]
